molecular formula C9H8N2O2 B1297674 3,4-Dihydro-1H-1,4-Benzodiazepin-2,5-dion CAS No. 5118-94-5

3,4-Dihydro-1H-1,4-Benzodiazepin-2,5-dion

Katalognummer: B1297674
CAS-Nummer: 5118-94-5
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: AZHGGDCFQPMANU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1 . The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) .


Physical and Chemical Properties Analysis

The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .

Wissenschaftliche Forschungsanwendungen

GABA-Modulator

Diese Verbindung ist als GABA-Modulator bekannt . Sie wirkt weder als Agonist noch als Antagonist, sondern beeinflusst den Gamma-Aminobuttersäure-Rezeptor-Ionenophor-Komplex . GABA-A-Rezeptoren scheinen mindestens drei allosterische Stellen zu haben, an denen Modulatoren wirken .

Enantioselektive Synthese

Die Verbindung ist an enantioselektiven Synthese-Prozessen beteiligt. Sie wurde bei der Synthese von quartären 1,4-Benzodiazepin-2-onen und 1,4-Benzodiazepin-2,5-dionen mit hoher Enantioselektivität eingesetzt.

Synthese von Derivaten

Die Synthese von 1,4-Benzodiazepin-2,5-dion-Derivaten beinhaltet die Verwendung dieser Verbindung. Dieser Syntheseansatz verwendet Schlüsselreagenzien wie Methylmalonylchlorid und beinhaltet eine intramolekulare nukleophile Substitution als Ringschlussreaktion.

Parallele Festphasen-Synthese

3,4-Dihydro-1H-1,4-Benzodiazepin-2,5-dion spielt auch eine Rolle bei der parallelen Festphasen-Synthese von 4,5-Dihydro-1H-1,4-Benzodiazepin-2,3-dionen. Diese effiziente Strategie für die Parallelsynthese ist von entscheidender Bedeutung in der Medikamentenentwicklung und chemischen Forschung.

Metabolismus- und Interaktionsstudien

In der biologischen Forschung wurde diese Verbindung auf ihren Metabolismus und ihre Interaktion mit biologischen Systemen untersucht. Studien zu ihrem Metabolismus in Ratten-Hepatozyten und hepatischen Mikrosomen sowie zu ihrer Interaktion mit Glutathion in Makrophagen sind entscheidend für das Verständnis ihres Verhaltens in biologischen Umgebungen und potenzieller therapeutischer Anwendungen.

Wirkmechanismus

While the specific mechanism of action for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” was not found, benzodiazepines in general are known to affect central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors, leading to enhanced GABA binding activity .

Zukünftige Richtungen

While specific future directions for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” were not found, benzodiazepines have been suggested to have potential for the development of active anti-TB drug candidates in the future .

Biochemische Analyse

Biochemical Properties

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione plays a significant role in biochemical reactions, primarily interacting with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a GABA modulator, affecting the function of GABA-A receptors. It interacts with at least three allosteric sites on the GABA-A receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Cellular Effects

The modulation of GABA-A receptors by 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can lead to various cellular effects. It results in an increase in the frequency of chloride channel opening, causing hyperpolarization of neurons and decreased neuronal excitability. This can lead to sedative and anxiolytic effects . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the neurotransmission process.

Molecular Mechanism

At the molecular level, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione exerts its effects by interacting with the GABA-A receptors. It binds to at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and producing sedative and anxiolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the modulation of GABA-A receptors by this compound can lead to sustained sedative and anxiolytic effects over time .

Dosage Effects in Animal Models

The effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione vary with different dosages in animal models. At lower doses, it can produce sedative and anxiolytic effects, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid potential toxicity .

Metabolic Pathways

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is involved in metabolic pathways that affect the neurotransmission process. It interacts with the GABA-A receptors, influencing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction affects the overall metabolic flux and metabolite levels within the cells.

Transport and Distribution

Within cells and tissues, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on the GABA-A receptors .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGGDCFQPMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344936
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-94-5
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Customer
Q & A

Q1: How does the structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives relate to their activity as GPIIbIIIa antagonists?

A: Studies have explored the structure-activity relationship (SAR) of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives as GPIIbIIIa antagonists []. By introducing specific modifications, such as a tert-butyl group at N1 and a chlorine at C9, researchers were able to isolate atropisomers, non-interconverting rotational isomers. Enantiospecific substitution on the beta-alanine side chain attached to N4 further influenced the activity. These modifications, along with conformational analysis, revealed that the "cupped" presentation of the RGD tripeptide sequence in these derivatives correlates with their antagonistic activity, similar to cyclic peptides like G4120 [].

Q2: Can 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione be used as a scaffold for developing protease inhibitors?

A: Research suggests that 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione shows potential as a scaffold for developing novel protease inhibitors []. Specifically, modifications to the N-terminal of the structure, replacing the original peptidic scaffold mimetics, have shown promise. These modified compounds are considered suitable candidates for further research and development as protease inhibitors [].

Q3: What are the metabolic pathways of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives in biological systems?

A: Studies utilizing rat hepatocytes and liver microsomes have shed light on the metabolism of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives like BNZ-1 and BNZ-2 [, ]. Both compounds undergo N-demethylation and hydroxylation, followed by O-glucuronidation. Interestingly, while these derivatives share metabolic similarities with flurazepam, a known benzodiazepine, their mechanism of depleting macrophage GSH levels differs, suggesting a distinct mode of action requiring further investigation [, ].

Q4: Have any naturally occurring compounds based on the 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold been identified?

A: Yes, research has identified naturally occurring analogs of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione with interesting biological activities. One such example is fellutanine A, isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 []. This discovery highlights the potential of exploring natural sources for novel 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives with potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.